(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol (5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Brand Name: Vulcanchem
CAS No.: 118546-21-7
VCID: VC20906462
InChI: InChI=1S/C17H19NO2/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12/h2-6,9-10,15,19-20H,7-8,11H2,1H3/t15-/m1/s1
SMILES: CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

CAS No.: 118546-21-7

Cat. No.: VC20906462

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol - 118546-21-7

Specification

CAS No. 118546-21-7
Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name (5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Standard InChI InChI=1S/C17H19NO2/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12/h2-6,9-10,15,19-20H,7-8,11H2,1H3/t15-/m1/s1
Standard InChI Key LIHCKGZEDBNUJG-OAHLLOKOSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O
SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O
Canonical SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator